4,4'-Bis(2-sulfostyryl)biphenyl is a synthetic organic compound notable for its applications in fluorescence and as a brightener in detergents. It is classified as a fluorescent brightener and is particularly useful in enhancing the brightness of various cleaning products. The compound's structure features two sulfonic acid groups, which contribute to its solubility in water and its effectiveness as a dye.
This compound can be synthesized through various chemical reactions, primarily involving condensation reactions between specific aromatic compounds. The synthesis methods have been documented in several patents and scientific literature, indicating its relevance in industrial applications.
4,4'-Bis(2-sulfostyryl)biphenyl belongs to the category of sulfonated biphenyl derivatives. Its molecular structure includes biphenyl moieties connected by vinylene bridges, with sulfonate groups that enhance its solubility and functionality in aqueous environments.
The synthesis of 4,4'-Bis(2-sulfostyryl)biphenyl typically involves the following steps:
The method has been optimized for high yield and low waste output, making it economically viable for industrial production .
The molecular formula of 4,4'-Bis(2-sulfostyryl)biphenyl is . It features:
[Na+].[Na+].[O-]S(=O)(=O)c1ccccc1\C=C\c2ccc(cc2)c3ccc(\C=C\c4ccccc4S(=O)(=O)[O-])cc3
The primary reaction for synthesizing 4,4'-Bis(2-sulfostyryl)biphenyl involves condensation reactions where benzyl esters react with sodium aldehyde in the presence of a strong base (sodium methoxide). This reaction leads to the formation of the desired compound through multiple steps of heating and cooling.
The mechanism of action for 4,4'-Bis(2-sulfostyryl)biphenyl primarily relates to its role as a fluorescent brightener. Upon exposure to ultraviolet light, the compound absorbs energy and re-emits it at a longer wavelength, creating an enhanced brightness effect in materials such as textiles and detergents.
Relevant data indicates that 4,4'-Bis(2-sulfostyryl)biphenyl can form hydrates, which may influence its physical properties depending on environmental conditions .
4,4'-Bis(2-sulfostyryl)biphenyl is widely used in various scientific and industrial applications:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: